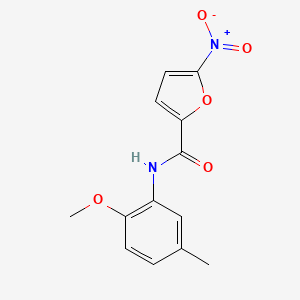
N-(2-chlorophenyl)-2-(mesityloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(mesityloxy)acetamide is a chemical compound that is commonly referred to as mesocarb. It is a psychostimulant drug that belongs to the class of phenylacetamides. Mesocarb was first synthesized in the 1960s by a group of Russian scientists. It has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior.
Mechanism of Action
The exact mechanism of action of mesocarb is not well understood. It is thought to act as a dopamine reuptake inhibitor and may also affect other neurotransmitters such as norepinephrine and serotonin. Mesocarb has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
Mesocarb has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. Mesocarb has been shown to have a low potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
Mesocarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychostimulant drugs such as amphetamines and cocaine. However, mesocarb has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its pharmacological activity.
Future Directions
There are several possible future directions for research on mesocarb. One area of interest is the development of new derivatives of mesocarb that have improved pharmacological properties. Another area of interest is the study of the long-term effects of mesocarb on the brain and behavior. Finally, the use of mesocarb in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression is an area of active research.
Synthesis Methods
The synthesis of mesocarb involves the reaction of 2-chloroacetamide with mesityl oxide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 60%.
Scientific Research Applications
Mesocarb has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. Mesocarb has also been used to study the mechanisms of action of other psychostimulant drugs such as amphetamines and cocaine.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYMWSSTOMSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)


![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)




![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)


